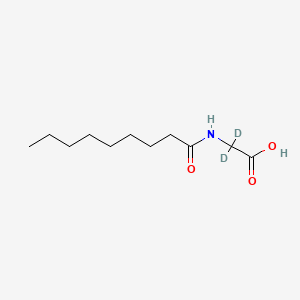
N-Nonanoylglycine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nonanoylglycine-d2 is a deuterated analog of N-Nonanoylglycine, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in studies involving metabolic pathways and pharmacokinetics due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonanoylglycine-d2 typically involves the incorporation of deuterium into N-Nonanoylglycine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in N-Nonanoylglycine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: The use of deuterated reagents in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and to avoid contamination .
Análisis De Reacciones Químicas
Types of Reactions
N-Nonanoylglycine-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
N-Nonanoylglycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and related disorders.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of N-Nonanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. This allows researchers to track its movement and transformation within biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
N-Nonanoylglycine: The non-deuterated analog of N-Nonanoylglycine-d2.
N-Decanoylglycine: Another acylglycine with a C-10 fatty acid group.
N-Octanoylglycine: An acylglycine with a C-8 fatty acid group
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
217.30 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(nonanoylamino)acetic acid |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2 |
Clave InChI |
JXDFEUKNHBHUCP-KNXIQCGSSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


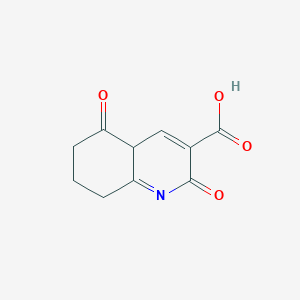
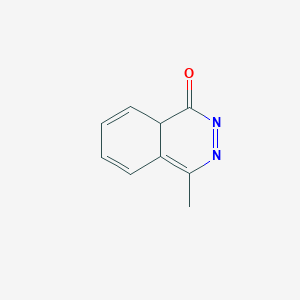

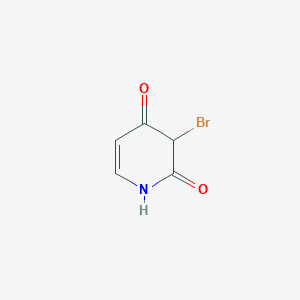
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)
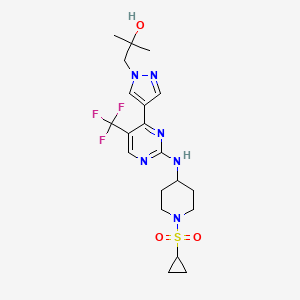
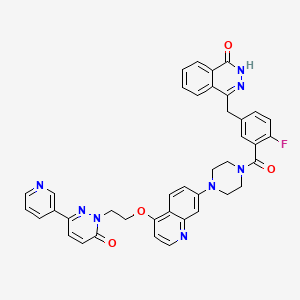
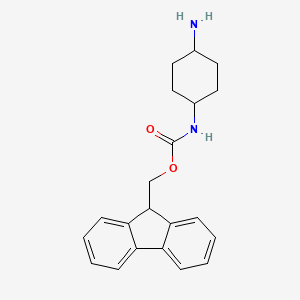
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
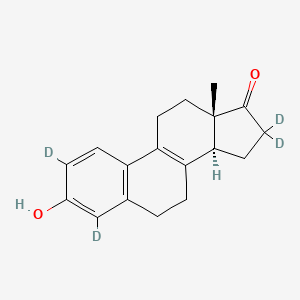
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)


